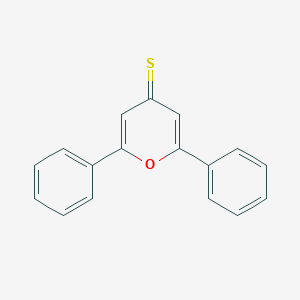
2,6-Diphenylpyran-4-thione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-Diphenylpyran-4-thione (DPT) is a sulfur-containing organic compound that has gained significant attention in the field of medicinal chemistry due to its wide range of biological activities. DPT is a heterocyclic compound that contains a pyran ring with two phenyl rings attached to it. The compound has been studied extensively for its potential applications in the treatment of various diseases.
Mécanisme D'action
The mechanism of action of 2,6-Diphenylpyran-4-thione is not fully understood. However, it has been suggested that the compound may act by inhibiting the activity of certain enzymes or by modulating the expression of specific genes. 2,6-Diphenylpyran-4-thione has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. It has also been found to modulate the expression of genes involved in the regulation of cell proliferation and apoptosis.
Effets Biochimiques Et Physiologiques
2,6-Diphenylpyran-4-thione has been shown to exhibit a wide range of biochemical and physiological effects. The compound has been found to inhibit the production of pro-inflammatory cytokines and chemokines, which play a key role in the development of inflammatory diseases. 2,6-Diphenylpyran-4-thione has also been found to exhibit antioxidant activity, which may help to protect cells from oxidative stress. In addition, 2,6-Diphenylpyran-4-thione has been shown to inhibit the growth of cancer cells and induce apoptosis in vitro.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 2,6-Diphenylpyran-4-thione in lab experiments is its wide range of biological activities. The compound has been found to exhibit anti-inflammatory, antioxidant, anticancer, and antiviral activities, which make it a valuable tool for studying the mechanisms of these diseases. However, one of the limitations of using 2,6-Diphenylpyran-4-thione in lab experiments is its potential toxicity. The compound has been found to be cytotoxic at high concentrations, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for research on 2,6-Diphenylpyran-4-thione. One area of research is the development of new synthetic methods for 2,6-Diphenylpyran-4-thione. Another area of research is the elucidation of the mechanism of action of 2,6-Diphenylpyran-4-thione. Further studies are needed to determine the specific enzymes and genes that are targeted by 2,6-Diphenylpyran-4-thione. In addition, future research could focus on the development of new derivatives of 2,6-Diphenylpyran-4-thione with improved biological activities and reduced toxicity.
Conclusion:
In conclusion, 2,6-Diphenylpyran-4-thione is a sulfur-containing organic compound that has gained significant attention in the field of medicinal chemistry due to its wide range of biological activities. The compound has been found to exhibit anti-inflammatory, antioxidant, anticancer, and antiviral activities. 2,6-Diphenylpyran-4-thione has been shown to inhibit the growth of cancer cells and induce apoptosis in vitro. However, the potential toxicity of 2,6-Diphenylpyran-4-thione at high concentrations may limit its use in certain experiments. Future research could focus on the development of new synthetic methods for 2,6-Diphenylpyran-4-thione, elucidation of the mechanism of action, and the development of new derivatives with improved biological activities and reduced toxicity.
Méthodes De Synthèse
2,6-Diphenylpyran-4-thione can be synthesized by the reaction of 2-hydroxyacetophenone with elemental sulfur and phenylboronic acid in the presence of a base. The reaction yields 2,6-Diphenylpyran-4-thione as a yellow crystalline solid with a melting point of 267-269°C. The purity of the compound can be confirmed by NMR and IR spectroscopy.
Applications De Recherche Scientifique
2,6-Diphenylpyran-4-thione has been extensively studied for its potential applications in the treatment of various diseases. The compound has been found to exhibit a wide range of biological activities, including anti-inflammatory, antioxidant, anticancer, and antiviral activities. 2,6-Diphenylpyran-4-thione has been shown to inhibit the growth of cancer cells and induce apoptosis in vitro. It has also been found to exhibit antiviral activity against herpes simplex virus type 1 and type 2.
Propriétés
Numéro CAS |
1029-95-4 |
|---|---|
Nom du produit |
2,6-Diphenylpyran-4-thione |
Formule moléculaire |
C17H12OS |
Poids moléculaire |
264.3 g/mol |
Nom IUPAC |
2,6-diphenylpyran-4-thione |
InChI |
InChI=1S/C17H12OS/c19-15-11-16(13-7-3-1-4-8-13)18-17(12-15)14-9-5-2-6-10-14/h1-12H |
Clé InChI |
OKTBDSGUQCPPJU-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CC(=S)C=C(O2)C3=CC=CC=C3 |
SMILES canonique |
C1=CC=C(C=C1)C2=CC(=S)C=C(O2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



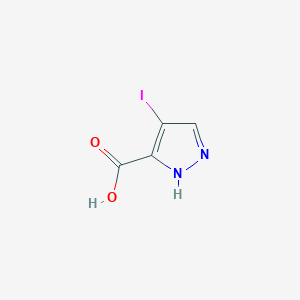
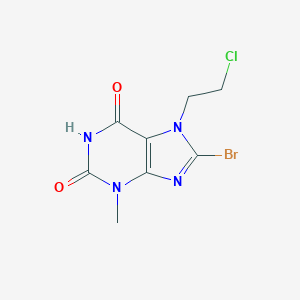
![5,6-Diphenylfuro[2,3-d]pyrimidin-4-amine](/img/structure/B187183.png)



![4-allyl-5-[(3-methylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B187187.png)
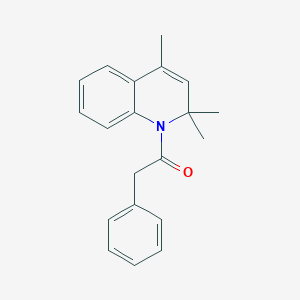
![(7-Methoxy-4,4-dimethyl-1-sulfanylidenedithiolo[3,4-c]quinolin-5-yl)-(4-nitrophenyl)methanone](/img/structure/B187192.png)
![3-(4-Methoxyphenyl)-5,5,8,9-tetramethyl-5,6-dihydro[1,2,4]triazolo[3,4-a]isoquinoline](/img/structure/B187194.png)
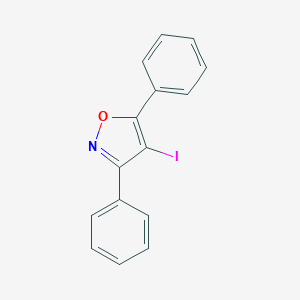
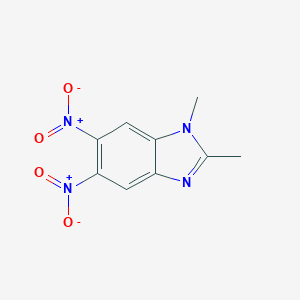
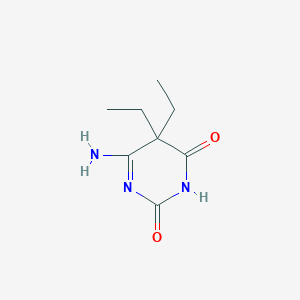
![1-[(3-Chloro-1-benzothien-2-yl)carbonyl]-4-methylpiperazine](/img/structure/B187202.png)